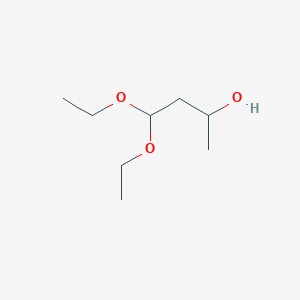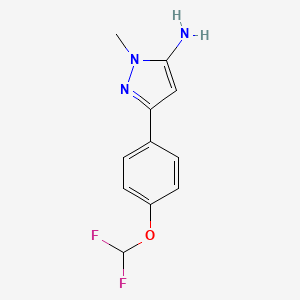
(2R)-2-(2-methylpropyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-methylpropyl)oxirane typically involves the epoxidation of alkenes. One common method is the Prilezhaev reaction, where an alkene reacts with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), to form the epoxide. The reaction conditions usually involve a solvent like dichloromethane and are carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the use of flow microreactor systems. These systems offer a more efficient and sustainable approach compared to traditional batch processes. The flow microreactor allows for better control over reaction conditions, leading to higher yields and purity of the desired product .
化学反应分析
Types of Reactions
(2R)-2-(2-methylpropyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the epoxide into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles attack the less hindered carbon of the epoxide ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are commonly employed.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted alcohols and ethers
科学研究应用
(2R)-2-(2-methylpropyl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a reactive diluent in coatings and adhesives.
作用机制
The mechanism of action of (2R)-2-(2-methylpropyl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in different chemical transformations, making it a valuable intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
(2S)-2-(2-methylpropyl)oxirane: The enantiomer of (2R)-2-(2-methylpropyl)oxirane, differing only in the spatial arrangement of atoms.
Propylene oxide: A simpler epoxide with a similar three-membered ring structure.
Butylene oxide: Another epoxide with a longer carbon chain.
Uniqueness
This compound is unique due to its chiral nature, which can lead to different biological activities and interactions compared to its achiral counterparts.
属性
分子式 |
C6H12O |
|---|---|
分子量 |
100.16 g/mol |
IUPAC 名称 |
(2R)-2-(2-methylpropyl)oxirane |
InChI |
InChI=1S/C6H12O/c1-5(2)3-6-4-7-6/h5-6H,3-4H2,1-2H3/t6-/m1/s1 |
InChI 键 |
YXIOECOAAMLHPG-ZCFIWIBFSA-N |
手性 SMILES |
CC(C)C[C@@H]1CO1 |
规范 SMILES |
CC(C)CC1CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13587945.png)
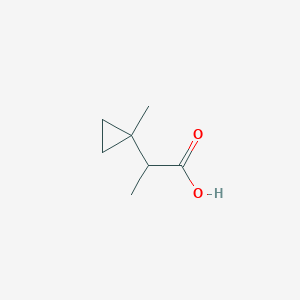
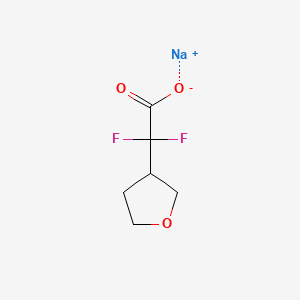
![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazinedihydrochloride](/img/structure/B13587969.png)
![[2-(Aminomethyl)-6-fluorospiro[3.3]heptan-2-yl]methanolhydrochloride](/img/structure/B13587977.png)
![Tert-butyl3,6-diazabicyclo[3.2.2]nonane-6-carboxylatehydrochloride](/img/structure/B13587984.png)

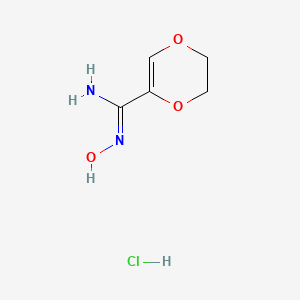
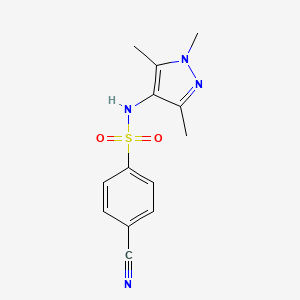
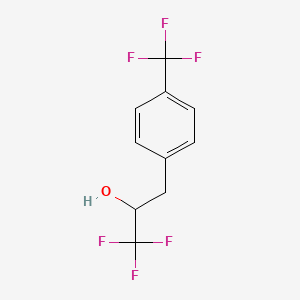
![3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13588029.png)
